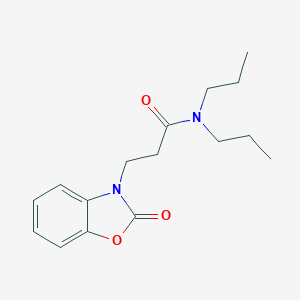
3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide is a derivative of benzoxazole, a class of compounds known for their diverse biological activities. Benzoxazoles have been explored for their potential as antimicrobial, anticancer, and antiviral agents. This article delves into the biological activity of this specific compound, examining its synthesis, mechanisms of action, and research findings from various studies.
Synthesis of this compound
The synthesis typically involves the condensation reaction between 2-aminophenol and appropriate carbonyl compounds. The resulting benzoxazole derivatives can be further modified to enhance biological activity. For instance, variations in substituents on the benzoxazole core can significantly affect pharmacological properties such as potency and selectivity against specific pathogens .
Antimicrobial Activity
Research has demonstrated that benzoxazole derivatives exhibit significant antimicrobial properties. A study reported that related benzoxazole compounds showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentrations (MIC) for these compounds ranged from 7.81 to 250 µg/ml, indicating substantial antimicrobial efficacy .
| Compound | MIC (µg/ml) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Benzoxazole Derivative A | 250 | Antimicrobial |
| Benzoxazole Derivative B | 7.81 | Antifungal |
Anticancer Properties
Benzoxazole derivatives have also been investigated for their anticancer potential. Certain studies highlight that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, some derivatives have shown effectiveness against breast cancer cell lines by targeting specific pathways involved in tumor growth .
Quorum Sensing Inhibition
Another fascinating aspect of benzoxazoles is their ability to inhibit quorum sensing (QS) in bacteria. QS is a mechanism used by bacteria to regulate gene expression in response to population density. Compounds that disrupt this signaling can reduce virulence factors in pathogenic bacteria like Pseudomonas aeruginosa, making them promising candidates for developing new anti-infective agents .
Case Studies
- Antimicrobial Efficacy : A study synthesized several benzoxazole derivatives and tested their antimicrobial activity against various pathogens. The results indicated that modifications to the benzoxazole ring significantly impacted the compounds' effectiveness against resistant strains of bacteria .
- Anticancer Activity : In vitro studies have shown that specific benzoxazole derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies .
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N,N-dipropylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-10-17(11-4-2)15(19)9-12-18-13-7-5-6-8-14(13)21-16(18)20/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIFLMIWRDHVTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CCN1C2=CC=CC=C2OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














